2(3H)-Benzoxazolone, 6-nitro-

説明

Overview of 2(3H)-Benzoxazolone, 6-nitro- as a Heterocyclic Compound

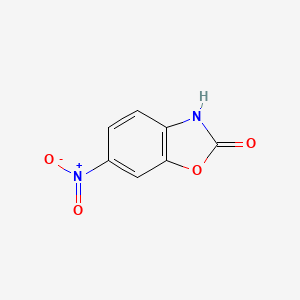

2(3H)-Benzoxazolone, 6-nitro- is a heterocyclic compound characterized by a fused ring system that includes a benzene (B151609) ring and an oxazolone (B7731731) ring. ontosight.ai The defining feature of this particular derivative is the presence of a nitro group (-NO2) at the 6-position of the benzoxazolone core. ontosight.ailew.ro This substitution significantly influences the molecule's electronic properties and reactivity. ontosight.ai

The synthesis of 2(3H)-Benzoxazolone, 6-nitro- has been described in the scientific literature. One common method involves the nitration of the parent 2(3H)-benzoxazolone. lew.ro For instance, the reaction of 2(3H)-benzoxazolone with nitric acid in acetic anhydride (B1165640) can yield the 6-nitro derivative. lew.ro This compound often serves as a crucial intermediate in the synthesis of other derivatives, such as 6-amino-2(3H)-benzoxazolone, through the reduction of the nitro group. lew.ro

Table 1: Chemical and Physical Properties of 2(3H)-Benzoxazolone, 6-nitro-

| Property | Value |

|---|---|

| Molecular Formula | C7H4N2O4 |

| IUPAC Name | 6-nitro-3H-1,3-benzoxazol-2-one |

| CAS Number | 4694-91-1 |

| Synonyms | 6-Nitro-2-benzoxazolinone, 6-nitro-1,3-benzoxazol-2(3H)-one |

Data sourced from PubChem CID 78419 nih.gov

Significance of the Benzoxazolone Scaffold in Medicinal Chemistry and Related Fields

The benzoxazolone nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govbenthamdirect.com This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.govnih.gov The benzoxazolone heterocycle is noted for its capacity to mimic a phenol (B47542) or catechol moiety in a metabolically more stable form. researchgate.netnih.govbenthamdirect.com

The therapeutic applications of benzoxazolone derivatives are extensive, ranging from analgesic and anti-inflammatory agents to antipsychotic and neuroprotective compounds. researchgate.netnih.govbenthamdirect.com The benzoxazolone ring system is implicated in the development of pharmaceuticals with diverse biological profiles, including anticancer, antimicrobial, and anti-HIV activities. ontosight.aiontosight.ainih.govmdpi.comjmchemsci.comresearchgate.netptfarm.pl For example, derivatives have been synthesized and investigated for their potential as cytotoxic and apoptotic agents against cancer cell lines. jmchemsci.com

The versatility of the benzoxazolone scaffold stems from the ease with which its core structure can be chemically modified at various positions, allowing for the fine-tuning of its physicochemical and biological properties. nih.gov This adaptability has led to the commercialization of several benzoxazolone-based molecules and the progression of others into clinical trials. nih.govresearchgate.net

Table 2: Reported Biological Activities of Benzoxazolone Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Analgesic | Pain Management |

| Anti-inflammatory | Inflammation |

| Antimicrobial | Infectious Diseases |

| Anticancer | Oncology |

| Neuroprotective | Neurological Disorders |

| Anticonvulsant | Epilepsy |

| Anti-HIV | Virology |

Data compiled from multiple sources ontosight.airesearchgate.netnih.govbenthamdirect.comontosight.ainih.govmdpi.comjmchemsci.comresearchgate.netptfarm.pl

Research Trajectories and Future Directions for 2(3H)-Benzoxazolone, 6-nitro-

While the broader class of benzoxazolones has been extensively studied, the research specifically focused on 2(3H)-Benzoxazolone, 6-nitro- appears to be more centered on its role as a synthetic intermediate. The presence of the nitro group at the 6-position makes it a valuable precursor for the synthesis of 6-amino-2(3H)-benzoxazolone and its subsequent derivatives. lew.rotubitak.gov.tr These amino derivatives can then be further modified to create a diverse library of compounds with potential biological activities. tubitak.gov.tr

Future research on 2(3H)-Benzoxazolone, 6-nitro- itself could explore its intrinsic biological activities. The introduction of a nitro group can significantly alter the electronic and steric properties of a molecule, which may lead to unique pharmacological profiles. ontosight.ai Investigations into its potential as an antimicrobial, anticancer, or anti-inflammatory agent, in line with the activities of other nitro-containing heterocyclic compounds, could be a fruitful area of research.

Furthermore, the development of more efficient and environmentally friendly synthetic methods for the preparation of 2(3H)-Benzoxazolone, 6-nitro- remains a relevant research direction. researchgate.net As a key building block, optimizing its synthesis would facilitate the broader exploration of its derivatives in medicinal chemistry. The exploration of its reactivity and potential to participate in various chemical transformations could also unveil novel synthetic pathways to complex heterocyclic systems.

Structure

3D Structure

特性

IUPAC Name |

6-nitro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c10-7-8-5-2-1-4(9(11)12)3-6(5)13-7/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYJZHYTADCWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063560 | |

| Record name | 2(3H)-Benzoxazolone, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4694-91-1 | |

| Record name | 6-Nitro-2-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4694-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzoxazolone, 6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzoxazolone, 6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Benzoxazolone, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitrobenzoxazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Chemical Reactions of 2 3h Benzoxazolone, 6 Nitro

Established Synthetic Pathways for 2(3H)-Benzoxazolone, 6-nitro-

The synthesis of 2(3H)-Benzoxazolone, 6-nitro- can be achieved through several chemical routes. These methods primarily involve either the construction of the benzoxazolone ring from a pre-nitrated precursor or the nitration of the pre-formed benzoxazolone ring.

Reaction of 2-aminophenol (B121084) with nitroacetic acid or its derivatives

The condensation of 2-aminophenols with various acids and their derivatives is a traditional and fundamental approach for the synthesis of benzoxazole (B165842) and benzoxazolone scaffolds. nih.govresearchgate.netrsc.org This general methodology involves the reaction of the amino and hydroxyl groups of 2-aminophenol with a carbonyl source to form the heterocyclic ring. While the specific reaction using nitroacetic acid to directly yield 6-nitro-2(3H)-benzoxazolone is not extensively detailed in readily available literature, the general principle of using substituted acids for benzoxazole synthesis is well-established. nih.gov

Nitration of 2(3H)-benzoxazolone using nitric acid and acetic anhydride (B1165640)

A common and direct method for preparing 2(3H)-Benzoxazolone, 6-nitro- is the electrophilic nitration of the parent 2(3H)-benzoxazolone molecule. This reaction is a classic example of electrophilic aromatic substitution. researchgate.netneu.edu.tr A mixture of nitric acid (HNO₃) and a stronger acid, such as sulfuric acid (H₂SO₄), is typically used to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

The reaction proceeds as follows:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the nitronium ion (NO₂⁺). libretexts.org

Electrophilic Attack: The electron-rich benzene (B151609) ring of the 2(3H)-benzoxazolone attacks the nitronium ion. This is the rate-determining step and results in the formation of a positively charged intermediate known as a benzenonium ion. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bonded to the nitro group, restoring the aromaticity of the ring and yielding the final product, 2(3H)-Benzoxazolone, 6-nitro-. masterorganicchemistry.com

A patent describes a large-scale synthesis where 2-benzoxazolone is treated with a mixture of nitric acid and sulfuric acid in dichloromethane (B109758) at 35-45°C to produce 6-nitro-2(3H)-benzoxazolone. chemicalbook.com The subsequent hydrolysis of this intermediate yields 2-amino-5-nitrophenol (B90527). chemicalbook.comresearchgate.net The preference for substitution at the 6-position is governed by the electronic directing effects of the heterocyclic portion of the molecule. researchgate.net

Synthesis of 6-nitro-3-methyl-2(3H)-benzoxazolone

The synthesis of N-substituted derivatives, such as 6-nitro-3-methyl-2(3H)-benzoxazolone, typically involves a multi-step process. One documented pathway involves the initial methylation of the commercially available 1,3-benzoxazol-2(3H)-one at the nitrogen atom (position 3) using a methylating agent like dimethyl sulfate. This is followed by the nitration of the resulting 3-methyl-2(3H)-benzoxazolone with nitric acid to introduce the nitro group at the 6-position.

| Step | Reaction | Reagents | Outcome |

| 1 | Methylation | 1,3-benzoxazol-2(3H)-one, Dimethyl sulfate | 3-methyl-2(3H)-benzoxazolone |

| 2 | Nitration | 3-methyl-2(3H)-benzoxazolone, Nitric acid | 6-nitro-3-methyl-2(3H)-benzoxazolone |

| Table 1: Synthetic steps for 6-nitro-3-methyl-2(3H)-benzoxazolone. |

Other synthetic approaches

An alternative and highly effective strategy for synthesizing 2(3H)-Benzoxazolone, 6-nitro- begins with a starting material that already contains the nitro group in the desired position. This approach avoids the potential for isomer formation that can occur during the nitration of the benzoxazolone ring.

The key precursor for this method is 2-amino-5-nitrophenol. google.comgoogle.com This compound can be cyclized using various phosgene (B1210022) equivalents, such as urea, to form the 2(3H)-benzoxazolone ring. A reported method involves the cyclocondensation of o-aminophenol with urea, followed by nitration and alkaline hydrolysis to ultimately produce 2-amino-5-nitrophenol, which implies that 6-nitro-2(3H)-benzoxazolone is a key intermediate in this sequence. researchgate.net The direct cyclization of 2-amino-5-nitrophenol provides a more direct route to the target compound.

Derivatization Strategies of the 2(3H)-Benzoxazolone, 6-nitro- Core

The chemical reactivity of the benzoxazolone scaffold allows for various transformations, including substitutions on the aromatic ring and at the nitrogen atom. researchgate.net

Electrophilic Substitution Reactions at Position 6

The introduction of the nitro group at the 6-position is itself the result of an electrophilic substitution reaction. The regioselectivity of this reaction is a critical aspect of the synthesis. For the 2(3H)-benzoxazolone ring system, electrophilic aromatic substitution shows an overwhelming preference for attack at the 6-position. researchgate.net

This regioselectivity can be explained by examining the electronic properties of the benzoxazolone ring. The fused heterocyclic ring acts as an ortho, para-director. The oxygen atom of the ether linkage and the nitrogen atom of the amide can donate lone-pair electrons into the aromatic system through resonance, increasing the electron density at the ortho and para positions. The position para to the ether oxygen (position 6) is particularly activated and sterically accessible, making it the primary site for electrophilic attack by species like the nitronium ion. google.comulisboa.pt

| Reaction Type | Reagent | Catalyst | Electrophile | Product Position |

| Nitration | Nitric Acid | Sulfuric Acid | NO₂⁺ | Position 6 |

| Table 2: Regioselectivity of Electrophilic Substitution on 2(3H)-Benzoxazolone. |

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. nih.gov In the case of 2(3H)-benzoxazolone, this reaction typically occurs at the 6-position, which is activated for electrophilic attack. neu.edu.tr However, the presence of a nitro group, as in 6-nitro-2(3H)-benzoxazolone, presents a challenge. The nitro group is a powerful deactivating substituent, which makes the benzene ring a weaker nucleophile and generally inhibits Friedel-Crafts reactions. youtube.commsu.edu Furthermore, the heterocyclic nitrogen atom of the benzoxazolone ring can be protonated by the Lewis acid catalyst (e.g., AlCl₃), leading to extensive protonation or complexation, which further deactivates the substrate against the electrophilic acylium ion. neu.edu.tr To overcome these issues, specific catalytic systems and conditions have been developed.

To mitigate the strong deactivation caused by the complexation of the benzoxazolone nitrogen with aluminum chloride (AlCl₃), a complex of AlCl₃ with N,N-dimethylformamide (DMF) can be employed. neu.edu.trresearchgate.net This complex moderates the Lewis acidity of the catalyst, preventing excessive protonation of the heterocyclic ring. neu.edu.tr This approach allows the acylation reaction to proceed despite the deactivating nature of the substrate. The AlCl₃·DMF complex serves to generate the acylium ion from the acylating agent (e.g., an acyl chloride or anhydride) without overly interacting with the benzoxazolone nitrogen. neu.edu.trresearchgate.net While this method allows the reaction to occur, substituting DMF with other amide ligands like N-methylformamide or dimethylacetamide did not show any particular advantage, possibly due to the formation of overly stable complexes with AlCl₃. researchgate.net

Polyphosphoric acid (PPA) offers an alternative route for the Friedel-Crafts acylation of benzoxazolones. researchgate.net PPA can act as both a catalyst and a solvent. In some cases, reactions involving secondary nitroalkanes in PPA proceed through a phosphorylated electrophilic nitronate species. frontiersin.org For the acylation of 2(3H)-benzoxazolone, using PPA in conjunction with microwave activation has been explored. researchgate.net The primary benefit of this microwave-assisted method is the significant reduction in reaction time while still achieving good yields. researchgate.net

Nucleophilic Substitution Reactions

The presence of a strong electron-withdrawing nitro group at the 6-position makes the aromatic ring of 2(3H)-Benzoxazolone, 6-nitro- highly electron-deficient. This electronic feature activates the ring towards nucleophilic aromatic substitution (SNAr). d-nb.infomsu.edu In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the formation of a negatively charged intermediate known as a σ-complex or Meisenheimer complex. nih.gov The negative charge is stabilized by delocalization, particularly by the ortho and para nitro group. msu.edu

The reaction proceeds via the addition of a nucleophile to the aromatic ring, which is typically the rate-limiting step, followed by the departure of a leaving group. nih.gov While halogen atoms are common leaving groups in SNAr reactions, nucleophilic substitution of hydrogen is also possible, often requiring an oxidative step to remove the hydride ion and restore aromaticity. d-nb.inforesearchgate.net Nucleophiles can add to positions occupied by hydrogen, forming σH adducts as initial intermediates. d-nb.info For 6-nitro-2(3H)-benzoxazolone, nucleophilic attack is favored at positions ortho and para to the nitro group, potentially leading to the substitution of hydrogen atoms on the aromatic ring under specific conditions. msu.edunih.gov

N-Substitution Reactions (Alkylation and Acylation)

The nitrogen atom at the 3-position of the benzoxazolone ring possesses a lone pair of electrons and an acidic proton, making it a key site for substitution reactions. Both alkylation and acylation can be readily achieved at this position.

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.orgfrontiersin.org However, it can also be applied to introduce an aminomethyl group onto the nitrogen of N-H containing heterocycles like 2(3H)-benzoxazolone. neu.edu.trresearchgate.net The reaction involves an amine, formaldehyde, and the active hydrogen compound, in this case, 6-nitro-2(3H)-benzoxazolone. researchgate.net

The mechanism proceeds with the formation of an electrophilic iminium ion from the reaction of the amine and formaldehyde. The benzoxazolone nitrogen, after deprotonation, acts as a nucleophile and attacks the iminium ion. neu.edu.tr This results in the formation of a 3-aminomethyl derivative, known as a Mannich base. neu.edu.tr This reaction provides a straightforward route to synthesize a variety of 3-substituted 6-nitro-2(3H)-benzoxazolone derivatives with potential biological activities. researchgate.net

Table 1: Mannich Reaction of 6-nitro-2(3H)-benzoxazolone

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| 6-nitro-2(3H)-benzoxazolone | Formaldehyde | Secondary Amine | 3-(Dialkylaminomethyl)-6-nitro-2(3H)-benzoxazolone |

| 6-nitro-2(3H)-benzoxazolone | Formaldehyde | Primary Amine | 3-(Alkylaminomethyl)-6-nitro-2(3H)-benzoxazolone |

N-acylation at the 3-position can be achieved by reacting 6-nitro-2(3H)-benzoxazolone with acyl chlorides. libretexts.org Acyl chlorides are highly reactive carboxylic acid derivatives, and their carbonyl carbon is strongly electrophilic. libretexts.org The reaction is a nucleophilic acyl substitution. rsc.org

In this process, the nucleophilic nitrogen of the benzoxazolone ring attacks the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride ion as a leaving group, resulting in the formation of a stable N-acyl derivative. libretexts.org The reaction is often carried out in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride (HCl) byproduct that is formed. researchgate.net This prevents the protonation of the starting benzoxazolone and drives the reaction to completion.

Table 2: N-Acylation of 6-nitro-2(3H)-benzoxazolone with Acyl Chlorides

| Benzoxazolone Derivative | Acylating Agent | Conditions | Product |

| 6-nitro-2(3H)-benzoxazolone | Ethanoyl chloride | Base (e.g., Pyridine) | 3-Acetyl-6-nitro-2(3H)-benzoxazolone |

| 6-nitro-2(3H)-benzoxazolone | Benzoyl chloride | Base (e.g., Et₃N) | 3-Benzoyl-6-nitro-2(3H)-benzoxazolone |

Reduction of the Nitro Group to Amine

The conversion of the nitro group at the 6-position of the benzoxazolone ring to a primary amine is a crucial step that unlocks further functionalization. This transformation yields 6-amino-2(3H)-benzoxazolone, a versatile intermediate. The reduction is commonly achieved through catalytic hydrogenation, which is favored for its efficiency and selectivity.

Catalytic transfer hydrogenation is a widely employed method for the reduction of aromatic nitro compounds. neu.edu.tr This technique offers a rapid and selective means to obtain the corresponding amine.

One prominent system for this conversion utilizes palladium on carbon (Pd/C) as the catalyst with ammonium (B1175870) formate (B1220265) (HCOONH₄) as the hydrogen donor. neu.edu.trumn.edu In this reaction, ammonium formate decomposes in the presence of the palladium catalyst to produce hydrogen, carbon dioxide, and ammonia (B1221849). mdpi.com This in situ generation of hydrogen facilitates the reduction of the nitro group under mild conditions. The reaction is typically performed in a solvent such as ethanol. nih.gov This method is noted for its high efficiency, with reactions often yielding over 99% of the desired amine product. umn.edu Furthermore, the heterogeneous nature of the Pd/C catalyst allows for its easy removal by filtration upon reaction completion. neu.edu.tr

An alternative and classical method for nitro group reduction involves the use of stannous chloride (Tin(II) chloride), typically as its dihydrate form (SnCl₂·2H₂O). acsgcipr.orgsemanticscholar.org This reagent is an inexpensive and effective reducing agent for this transformation. commonorganicchemistry.comresearchgate.net The reaction is generally carried out in a solvent like ethanol, often under reflux conditions. commonorganicchemistry.com The mechanism involves electron transfer from the Sn(II) salt to the nitro group, followed by protonation from a proton source like an alcohol or water. acsgcipr.org This method is particularly useful when other functional groups sensitive to standard catalytic hydrogenation are present in the molecule, as it offers a high degree of chemoselectivity. acsgcipr.orgsemanticscholar.org

| Method | Reagents | Typical Solvent | Key Advantages |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Ethanol | High efficiency, mild conditions, easy catalyst removal. neu.edu.trumn.edunih.gov |

| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol | Inexpensive, high chemoselectivity, stable for sensitive functional groups. acsgcipr.orgresearchgate.net |

Condensation Reactions

The resulting 6-amino-2(3H)-benzoxazolone is a key building block for a variety of condensation reactions, allowing for the introduction of diverse structural motifs.

Schiff bases, characterized by an azomethine or imine group (–C=N–), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov Derivatives of 6-amino-2(3H)-benzoxazolone readily react with various aromatic aldehydes to form the corresponding Schiff bases. commonorganicchemistry.com The synthesis is typically achieved by refluxing the amine and aldehyde in a suitable solvent, such as ethanol. chemimpex.com The reaction can be catalyzed by the addition of a few drops of acid. This reaction provides a straightforward method to append various substituted aryl groups to the benzoxazolone core, significantly expanding the chemical diversity of its derivatives. commonorganicchemistry.com

| Reactant A | Reactant B (Example Aldehydes) | Product Type | General Conditions |

|---|---|---|---|

| 6-amino-2(3H)-benzoxazolone | Benzaldehyde | Schiff Base (Imine) | Ethanol, Reflux |

| 6-amino-2(3H)-benzoxazolone | Substituted Salicylaldehydes | Schiff Base (Imine) | Ethanol, Reflux. chemimpex.com |

| 6-amino-2(3H)-benzoxazolone | 4-Bromobenzaldehyde | Schiff Base (Imine) | Microwave irradiation. commonorganicchemistry.com |

Primary amines, such as 6-amino-2(3H)-benzoxazolone, react readily with cyclic anhydrides like maleic anhydride. This reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. researchgate.net The product of this reaction is a maleamic acid derivative, which contains both a carboxylic acid and an amide functional group. semanticscholar.org This reaction is typically carried out under mild conditions and serves as the initial step in the synthesis of maleimides. semanticscholar.org

The maleamic acid derivative formed from the reaction of 6-amino-2(3H)-benzoxazolone and maleic anhydride can undergo a subsequent intramolecular cyclization. This step involves the elimination of a water molecule, a process known as cyclic dehydration, to form the stable five-membered maleimide (B117702) ring. semanticscholar.org This dehydration is usually promoted by the addition of dehydrating agents or by heating, often in the presence of an acid catalyst. semanticscholar.org This two-step sequence provides an effective route to N-substituted maleimides, where the maleimide moiety is attached to the 6-position of the benzoxazolone core. semanticscholar.org

Advanced Synthetic Methodologies

Beyond the classical synthetic routes, advanced methodologies have been developed for the synthesis of the core benzoxazolone structure, offering improvements in efficiency, safety, and environmental impact. A novel approach involves the synthesis of benzoxazolone and its derivatives from readily available isatin (B1672199) precursors through an oxidative ring expansion and subsequent ring reduction. umn.edu

Modern "green" chemistry techniques have also been applied to the synthesis of benzoxazole derivatives. These methods include the use of microwave irradiation, ultrasound assistance, and mechanochemical reactions, which can lead to higher yields and shorter reaction times. mdpi.com The use of alternative solvent systems, such as deep eutectic solvents, has also been explored to create more sustainable synthetic processes. mdpi.com

Furthermore, novel catalytic systems are being developed. For instance, the condensation of 2-aminophenols with aldehydes to form the benzoxazole ring can be facilitated by nanoparticle catalysts under solvent-free ultrasound irradiation. nih.gov Another advanced method involves the use of stable, solid carbonyl sources, such as 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, which enables the one-pot synthesis of benzoxazolones under neutral or acidic conditions in very good yields. organic-chemistry.org

Microwave-assisted synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique in green chemistry, often leading to significantly reduced reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. scispace.comnih.govtsijournals.com This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. mdpi.com

While specific literature detailing the direct microwave-assisted synthesis of 2(3H)-Benzoxazolone, 6-nitro- is not extensively covered in the provided research, the synthesis of the broader benzoxazole class of compounds is well-documented. These methods typically involve the condensation of 2-aminophenols with various reagents like carboxylic acids or aldehydes. mdpi.comresearchgate.net For instance, a general approach involves reacting a substituted 2-aminophenol with a carboxylic acid under microwave irradiation, often facilitated by a catalyst or a solid support like silica (B1680970) gel. researchgate.net The application of microwave energy in these syntheses accelerates the cyclization and dehydration steps, leading to the formation of the benzoxazole ring system efficiently. researchgate.netresearchgate.net

Table 1: General Conditions for Microwave-Assisted Synthesis of Benzoxazole Derivatives

| Reactants | Catalyst/Support | Power (W) | Time (min) | Yield (%) | Reference |

| 2-Aminophenols, Carboxylic Acids | Silica Gel | 100-150 | 9-12 | 71-87 | researchgate.net |

| 2-Aminophenols, Benzaldehydes | [CholineCl][oxalic acid] | Not Specified | Variable | Good to Excellent | mdpi.com |

| Nitrophenol, Carboxylic Acids | Pd/C, T3P | Not Specified | < 5 | 56-83 | researchgate.net |

Tetrakis(dimethylamino)ethylene (TDAE) strategy for anion generation

A novel and effective method for creating functionalized 6-nitro-benzoxazolone derivatives involves the use of Tetrakis(dimethylamino)ethylene (TDAE). nih.govsemanticscholar.org TDAE is a potent organic reducing agent capable of generating anions from halogenated compounds under mild conditions through a sequence of two single-electron transfers. nih.govsigmaaldrich.com

This strategy has been successfully applied to synthesize new 5-substituted 3-methyl-6-nitro-benzoxazolones. The process begins with a precursor, such as 5-(bromomethyl)-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one, which reacts with TDAE to form a highly reactive benzoxazolinonic anion. This anion then acts as a nucleophile, reacting with a range of electrophiles including aromatic aldehydes, ketones, and α-ketoesters to yield corresponding alcohol adducts. nih.gov This methodology provides an exclusive pathway to these specific anions, enabling the synthesis of complex molecules that might be otherwise difficult to obtain. nih.gov

Table 2: Synthesis of 5-Substituted 3-Methyl-6-nitro-benzoxazolones using the TDAE Strategy

| Anion Precursor | Electrophile | Product | Yield (%) | Reference |

| 5-(bromomethyl)-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one | 2-Nitrobenzaldehyde | 5-(2-Hydroxy-2-(2-nitrophenyl)ethyl)-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one | 68 | nih.gov |

| 5-(bromomethyl)-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one | 2-Bromobenzaldehyde | 5-(2-(2-Bromophenyl)-2-hydroxyethyl)-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one | 70 | nih.gov |

| 5-(dibromomethyl)-3-methyl-6-nitrobenzo[d]oxazol-2(3H)-one | 4-Cyanobenzaldehyde | 4-(3-(3-Methyl-6-nitro-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)oxiran-2-yl)benzonitrile | 75 | nih.gov |

Reaction Mechanisms and Regioselectivity

The reaction mechanism initiated by TDAE involves the transfer of two electrons to a halomethyl derivative of 3-methyl-6-nitro-benzoxazolone. This process generates a carbanion intermediate under gentle conditions. nih.govsemanticscholar.org This nucleophilic carbanion subsequently attacks the electrophilic center of another reactant, such as the carbonyl carbon of an aldehyde or ketone. nih.gov

A key aspect of this reaction is its regioselectivity. The TDAE-mediated functionalization occurs specifically at the 5-position of the 3-methyl-6-nitro-benzoxazolone ring. This is because the starting material is halogenated at the methyl group attached to the C5 position, directing the anion formation and subsequent electrophilic attack to this site. nih.gov The presence and position of the nitro group are significant, as it influences the electronic properties of the aromatic ring and can affect the reactivity and stability of the intermediates formed during the reaction. semanticscholar.org For instance, the presence of a nitro group on the electrophilic carbaldehyde has been shown to yield the expected products cleanly, whereas non-nitrated carbaldehydes can sometimes lead to rearranged or unexpected products, highlighting the electronic influence on the reaction pathway. semanticscholar.org

Biological Activities and Pharmacological Potential of 2 3h Benzoxazolone, 6 Nitro and Its Derivatives

Antimicrobial Activities

The core structure of 2(3H)-benzoxazolone is a key pharmacophore that has been explored for the development of new antimicrobial agents. The presence of a nitro group, a strong electron-withdrawing moiety, is known to be a feature in various antimicrobial compounds, often enhancing their activity.

Derivatives of 2(3H)-benzoxazolone have been synthesized and evaluated for their activity against a range of bacterial pathogens. While extensive data on 6-nitro-2(3H)-benzoxazolone itself is limited, studies on closely related derivatives highlight the potential of this chemical class. For instance, a series of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives have been investigated for their antimicrobial properties. These compounds demonstrated notable biological activity, particularly against Gram-positive bacteria.

One of the most sensitive strains was Micrococcus luteus, an opportunistic pathogen. Several of the synthesized derivatives exhibited significant inhibitory effects against this bacterium. The minimum inhibitory concentration (MIC) is a key indicator of antibacterial potency, with lower values indicating greater efficacy. The study revealed that certain derivatives had MIC values as low as 31.25 μg/mL against M. luteus. nih.gov This suggests that the 6-substituted benzoxazolone scaffold is a promising starting point for the development of new antibacterial agents.

Table 1: Antibacterial Activity of Selected 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one Derivatives against Micrococcus luteus ATCC 10240

| Compound Derivative | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Derivative A | 31.25 |

| Derivative B | 62.5 |

| Derivative C | 125 |

Note: The data presented is based on derivatives of 6-substituted-2(3H)-benzoxazolone to illustrate the potential of the core structure. nih.gov

The benzoxazolone ring system has also been identified as a valuable scaffold in the search for new antifungal agents. researchgate.net The structural features of these compounds allow for various modifications to optimize their antifungal spectrum and potency. Research into derivatives of 2(3H)-benzoxazolone has shown a range of antifungal activities against different fungal species.

For example, studies on certain 2(3H)-benzoxazolone derivatives have demonstrated their ability to inhibit the growth of Candida albicans, a common opportunistic fungal pathogen in humans. nih.gov While specific studies focusing exclusively on the 6-nitro derivative are not widely available, the general antifungal potential of the benzoxazolone class of compounds is well-documented. The fungicidal or fungistatic action of these compounds makes them an interesting subject for further investigation in the development of novel antifungal therapies.

Anti-inflammatory and Analgesic Properties

The 2(3H)-benzoxazolone core is a well-established scaffold for the development of compounds with significant anti-inflammatory and analgesic activities. researchgate.netresearchgate.netmdpi.com Various derivatives have been synthesized and have shown promising results in preclinical models of inflammation and pain.

Studies on 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives, for instance, have demonstrated potent anti-inflammatory and analgesic effects. nih.govnih.gov These findings suggest that substitution at the 6-position of the benzoxazolone ring is a viable strategy for developing new therapeutic agents for inflammatory conditions and pain management.

The primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Benzoxazolone derivatives are known to exhibit their anti-inflammatory and analgesic properties primarily by inhibiting COX enzymes, similar to conventional NSAIDs. researchgate.netchronobiologyinmedicine.org This inhibition leads to a reduction in prostaglandin (B15479496) production, thereby alleviating inflammatory symptoms and pain. While direct studies on the COX inhibitory activity of 6-nitro-2(3H)-benzoxazolone are limited, it is plausible that it shares this mechanism of action with other members of the benzoxazolone family.

The anti-inflammatory effects of 6-substituted-2(3H)-benzoxazolone derivatives are further evidenced by their impact on specific inflammatory mediators. In studies involving 6-acyl-2(3H)-benzoxazolone derivatives, a significant reduction in the levels of Prostaglandin E2 (PGE2) was observed in the inflammatory exudate of carrageenan-induced paw edema in mice. nih.gov PGE2 is a principal prostaglandin involved in the generation of inflammation and pain. By reducing its synthesis, these compounds can effectively mitigate the inflammatory response.

Furthermore, other research has indicated that certain benzoxazolone derivatives can inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). nih.gov IL-6 plays a crucial role in a wide range of inflammatory diseases. The ability to suppress these key inflammatory molecules underscores the therapeutic potential of the benzoxazolone scaffold.

Table 2: Effect of Selected 6-acyl-2(3H)-benzoxazolone Derivatives on PGE2 Levels

| Compound Derivative | Inhibition of Carrageenan-induced Paw Edema (%) | Reduction in PGE2 Levels |

|---|---|---|

| Compound 3 | High | Significant |

| Compound 6 | High | Significant |

| Compound 7 | High | Significant |

Note: The data is based on 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives, illustrating the anti-inflammatory potential of substitution at the 6-position. nih.gov

Recent research has begun to explore the intricate relationship between the circadian rhythm, pain perception, and the potential for pharmacological intervention. nih.govnih.gov The body's internal clock, governed by a set of core clock proteins, influences many physiological processes, including pain sensitivity. chronobiologyinmedicine.orgresearchgate.net

An in-silico study investigated the potential of benzoxazolone derivatives to interact with key clock proteins such as CLOCK, BMAL1, PER, and CRY. chronobiologyinmedicine.org The study included 5-nitro-2-benzoxazolone, a close structural analog of the 6-nitro derivative. The findings suggested that benzoxazolone derivatives, due to their structural similarity to melatonin (B1676174) and the NSAID indomethacin, could potentially modulate the activity of these clock proteins. chronobiologyinmedicine.org Specifically, the research highlighted a potential regulatory impact on CRY proteins, which are known to play a significant role in both the regulation of the circadian rhythm and the modulation of pain. chronobiologyinmedicine.orgresearchgate.net These computational findings propose a novel, hypothetical mechanism through which benzoxazolone derivatives might exert dual effects: providing analgesia and regulating the circadian clock, which could be beneficial in pain conditions that exhibit diurnal variations. chronobiologyinmedicine.org

Anticancer and Cytotoxic Activities

Derivatives of 6-nitro-2(3H)-benzoxazolone have demonstrated notable potential as anticancer and cytotoxic agents through various mechanisms of action.

Topoisomerase I and II inhibition

Topoisomerases are crucial enzymes involved in DNA replication and transcription, making them key targets for anticancer drugs. Certain 2-substituted-6-nitrobenzoxazole derivatives have been investigated for their ability to inhibit human topoisomerase I (Topo I) and topoisomerase II (Topo II).

In one study, a series of 2-substituted benzoxazoles were evaluated for their inhibitory effects on these enzymes. Among the tested compounds, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was identified as the most effective Topo I inhibitor with an IC50 value of 104 µM. The compound 2-(4'-bromophenyl)-6-nitrobenzoxazole was found to be the most potent inhibitor of Topo II, exhibiting an IC50 value of 71 µM. nih.gov Interestingly, both of these compounds demonstrated inhibitory activity against both Topo I and Topo II enzymes. nih.gov

Another study reported that 5-nitro-2-(p-nitrobenzyl)benzoxazole exhibited significant activity as a eukaryotic DNA topoisomerase II inhibitor with an IC50 value of 91.41 µM. researchgate.net

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 | nih.gov |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase II | 71 | nih.gov |

| 5-nitro-2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 91.41 | researchgate.net |

Studies on specific cell lines (e.g., MCF-7)

The cytotoxic effects of 6-nitro-2(3H)-benzoxazolone derivatives have been evaluated against various cancer cell lines, with a particular focus on the MCF-7 human breast cancer cell line.

Neurological Activities

The benzoxazolone core structure is recognized as a "privileged scaffold" in medicinal chemistry, indicating its ability to bind to multiple biological targets, including those in the central nervous system. nih.gov This has led to the investigation of benzoxazolone derivatives for various neurological activities.

Anticonvulsant effects

A number of 2(3H)-benzoxazolone derivatives have been synthesized and evaluated for their anticonvulsant properties. In a study investigating a series of these derivatives, several compounds showed significant activity against maximal electroshock (MES)-induced seizures in mice and rats. nih.gov

Notably, two specific derivatives, referred to in the study as compounds 43 and 45, were identified as the most active in the series against MES-induced seizures, with ED50 values of 8.7 mg/kg and 7.6 mg/kg, respectively. nih.gov Compound 45 also demonstrated a good protective index and low toxicity in rats. nih.gov Further investigation into the mechanism of action revealed that these compounds bind to sigma 1 receptors with high affinity. nih.gov

Antidepressant effects

Research into the antidepressant effects of benzoxazolone derivatives is an emerging area. While studies specifically focusing on 2(3H)-Benzoxazolone, 6-nitro- are limited, research on the bioisosteric benzothiazole (B30560) scaffold provides promising indications. Several novel benzothiazole derivatives have been shown to reduce immobility time in mice in the tail suspension and forced swimming tests, which are common behavioral models for screening antidepressant activity. nih.govresearchgate.net These findings suggest that the broader benzoxazolone and related heterocyclic structures warrant further investigation for their potential antidepressant properties.

Neuroprotective effects

The potential neuroprotective effects of benzoxazolone derivatives are an area of active investigation. The core benzoxazolone structure is considered a template for developing neuroprotective agents. nih.gov While direct studies on the neuroprotective effects of 2(3H)-Benzoxazolone, 6-nitro- are not extensively documented, research on related compounds suggests potential mechanisms. For example, the compound 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), which contains a nitro group, has shown neuroprotective effects in a rat model of focal ischaemia. nih.gov This indicates that nitro-substituted heterocyclic compounds could have a role in protecting neurons from damage. Further research is needed to specifically elucidate the neuroprotective potential of 2(3H)-Benzoxazolone, 6-nitro- and its derivatives.

Cholinesterase inhibition

Derivatives of 2(3H)-benzoxazolone have been a subject of significant research as potential inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the pathophysiology of Alzheimer's disease. scispace.comnih.gov The core benzoxazolone structure serves as a valuable scaffold for designing new, effective cholinesterase inhibitors. semanticscholar.org

Studies have shown that substitutions on the benzoxazolone ring system can significantly influence inhibitory activity. For instance, a series of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives demonstrated a range of inhibitory activities against AChE, with inhibition percentages at a 10⁻³ M concentration ranging from 69.90% to 81.84%. scispace.com Further investigation into these 5-chloro derivatives revealed that all tested compounds displayed higher inhibitory activity against AChE than the reference drug rivastigmine (B141) and were selective for AChE. nih.gov Compound 7 from this series, in particular, exhibited the highest inhibition against AChE with an IC₅₀ value of 7.53 ± 0.17 μM. nih.gov

Another study on 6-chloroacetyl-2-benzoxazolinone (B1227339) derivatives also yielded promising results. nih.gov All tested compounds in this series showed inhibitory activity against both AChE and BChE. nih.gov Notably, compound 3e was found to have stronger activity against AChE than the standard drug tacrine, while compound 3a showed activity comparable to tacrine. nih.gov For BChE, several compounds in this series demonstrated more potent inhibition than the standard, donepezil. nih.gov The research underscores that the 2(3H)-benzoxazolone template is a promising starting point for developing novel cholinesterase inhibitors. scispace.com

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Chloro-3-((2-methylphenylamino)methyl)-2(3H)-benzoxazolone (Compound 7) | AChE | 7.53 ± 0.17 μM | nih.gov |

| 5-Chloro-3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2(3H)-benzoxazolone (Compound 11) | BuChE | 17.50 ± 0.29 μM | nih.gov |

| 6-(2-(4-Benzylpiperazin-1-yl)acetyl)-2-benzoxazolinone (Compound 3e) | AChE | More potent than Tacrine | nih.gov |

| 6-(2-(4-Phenylpiperazin-1-yl)acetyl)-2-benzoxazolinone (Compound 3a) | AChE | Similar to Tacrine | nih.gov |

Ligand affinity for specific receptors (e.g., dopaminergic D2 and D4, serotoninergic 5-HT1A and 5-HT-2A, sigma-1 and sigma-2)

The benzoxazolone scaffold has been identified as a key structural motif for developing ligands with high affinity and selectivity for sigma (σ) receptors, particularly the σ₁ subtype. nih.govresearchgate.net These receptors are implicated in a variety of central nervous system functions and are targets for therapeutic agents for psychiatric and neurological disorders. nih.gov

A series of benzo[d]oxazol-2(3H)-one derivatives were synthesized and evaluated, confirming that the benzoxazolone moiety confers a preference for σ₁ binding sites. researchgate.net The affinity for σ₁ receptors was found to be highly sensitive to the substitution pattern on the N-benzyl ring. researchgate.net For example, compounds with para-substituents like Cl, H, F, or CH₃ showed higher affinity for σ₁ receptors than their ortho-substituted counterparts. researchgate.net The para-chloro substituted compound emerged as one of the most selective and high-affinity σ₁ receptor ligands, with a Kᵢ value of 0.1 nM for σ₁ receptors and a selectivity ratio (Kᵢσ₂/Kᵢσ₁) of 4270. researchgate.net

Another study evaluated a series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives for their affinity at σ₁ and σ₂ receptor subtypes. nih.gov While several derivatives showed preferential selectivity for σ₁ binding sites, one benzothiazolone derivative emerged as a particularly potent σ₁ receptor ligand (Kᵢ = 0.6 nM). nih.gov A benzoxazolone derivative in the same study, 3-[3-(4-phenyl-1-piperazinyl)propyl]-6-propionyl-2(3H)-benzoxazolone , showed a high affinity for σ₁ binding sites with a Kᵢ value of 8.5 nM and had a 58-fold lower affinity for σ₂ receptors. nih.gov Importantly, these compounds displayed negligible affinity for other receptors, including dopamine (B1211576) D2 and serotonin (B10506) 5-HT₂ receptors. nih.gov

| Compound | σ₁ Affinity (Kᵢ, nM) | σ₂ Affinity (Kᵢ, nM) | Selectivity Ratio (Kᵢσ₂/Kᵢσ₁) | Reference |

|---|---|---|---|---|

| N-(4-chlorobenzyl)-2-(piperidin-1-yl)acetamide derivative of benzoxazolone | 0.1 | 427 | 4270 | researchgate.net |

| 3-[3-(4-Phenyl-1-piperazinyl)propyl]-6-propionyl-2(3H)-benzoxazolone | 8.5 | 493 | 58 | nih.gov |

Other Biological Activities

Anti-HIV activity

The 2(3H)-benzoxazolone scaffold has been identified as a promising starting point for the development of novel antiretroviral agents. nih.gov Research has focused on the inhibitory potential of these compounds against the HIV-1 nucleocapsid protein (NC), a key protein involved in virus replication, making it an attractive pharmacological target. nih.gov

Through virtual screening and subsequent in vitro biological evaluations, compounds incorporating a benzoxazolinone moiety were found to possess inhibitory properties against the HIV-1 NC protein. nih.gov Further investigation into a series of chemical analogues helped to establish structure-activity relationships. nih.gov This research demonstrated that the anti-NC activity could be modulated and improved by adding specific substituents to the core benzoxazolinone structure, suggesting a pathway for the rational design of a new class of anti-HIV agents targeting this viral protein. nih.gov While some studies on related benzoxazole (B165842) derivatives have shown moderate anti-HIV-1 activity, others bearing a 4-nitroimidazole (B12731) group were found to be largely inactive. researchgate.netresearchgate.net

Antileishmanial activity

Derivatives containing a nitro group and a heterocyclic structure related to benzoxazolone have shown potential as antileishmanial agents. researchgate.netlshtm.ac.uk Specifically, compounds belonging to the 2,3-dihydro-6-nitroimidazo[2,1-b]oxazole class demonstrated moderate to good in vitro activity against Leishmania. researchgate.net This class of compounds had previously been noted for its antitubercular properties. researchgate.net

Further exploration of these 6-nitro-2,3-dihydroimidazo[2,1-b] au.dktandfonline.comoxazole derivatives led to the identification of a preclinical candidate, DNDI-VL-2098, for the treatment of visceral leishmaniasis. lshtm.ac.uk Structure-activity relationship studies revealed that the 4-nitroimidazole part of the molecule was crucial for its activity. lshtm.ac.uk Research into related 6-nitro- and 6-amino-benzothiazoles also showed that antiprotozoal properties were highly dependent on the chemical structure of the substituents. nih.govnih.gov One derivative, in particular, exhibited promising activity against intracellular Leishmania infantum amastigotes. nih.gov

Antioxidant activity

Several studies have indicated that derivatives of 2(3H)-benzoxazolone possess antioxidant properties. Benzoxazoles, in general, are known to exhibit a range of biological activities, including antioxidant effects. nih.gov

The antioxidant capacity of specific derivatives has been quantified using various in vitro assays. For example, a study on a series of 5-chloro-2(3H)-benzoxazolone Mannich bases evaluated their free radical scavenging activity using the ABTS (2,2-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov One of the tested compounds, bearing a methyl substituent at the ortho position on a phenyl ring, demonstrated better radical scavenging activity (IC₅₀ = 1.04 ± 0.04 mM) than the standard antioxidant, Trolox (IC₅₀ = 1.50 ± 0.05 mM). nih.gov Additionally, a series of newly synthesized nitro-substituted benzoxazole linked thiazolidine (B150603) derivatives showed significant scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, highlighting their potential as antioxidant agents. wisdomlib.org

Biological Nitrification Inhibition (BNI) and environmental relevance of related benzoxazolones

Certain naturally occurring benzoxazolones, which are structurally related to the title compound, play a significant role in agricultural ecosystems through a process known as Biological Nitrification Inhibition (BNI). au.dkecologic.eu BNI is the natural ability of some plants to release chemical compounds from their roots that suppress the activity of soil nitrifying microorganisms. frontiersin.orgumweltbundesamt.de This process is environmentally important as it can reduce nitrogen loss from soils, thereby decreasing nitrate (B79036) leaching into groundwater and lowering emissions of nitrous oxide, a potent greenhouse gas. au.dkecologic.eu

Major cereal crops, including maize, wheat, and rye, produce a class of secondary metabolites called benzoxazinoids. tandfonline.commdpi.com These compounds can degrade in the soil to form more stable benzoxazolinones, such as 1,3-benzoxazol-2-one (BOA) and 6-methoxy-2-benzoxazolinone (MBOA). mdpi.com MBOA, in particular, has been identified as a hydrophilic BNI compound isolated from maize roots. au.dk These plant-derived benzoxazolinones inhibit the first step of nitrification, the oxidation of ammonia (B1221849) to nitrite (B80452), primarily by blocking the key enzymes in ammonia-oxidizing bacteria and archaea. au.dkfrontiersin.org By slowing this conversion, the nitrogen remains in the less mobile ammonium (B1175870) form for a longer period, enhancing nitrogen use efficiency by the plants. au.dk The BNI function of these natural benzoxazolones is being explored as a way to develop more sustainable agricultural systems. frontiersin.org

Enzyme inhibitory activities (e.g., Carbonic Anhydrase)

While direct studies on the enzyme inhibitory activities of 2(3H)-Benzoxazolone, 6-nitro- were not prominently found in the reviewed literature, significant research has been conducted on structurally related derivatives, particularly chalcones derived from 6-acetyl-2(3H)-benzoxazolone. These studies provide valuable insights into the potential of the benzoxazolone scaffold as a source of enzyme inhibitors, with a notable focus on carbonic anhydrases (CAs).

Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications. Research into a series of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones has demonstrated their potential as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.govsemanticscholar.orgnih.gov

The inhibitory activities of these derivatives were quantified by determining their IC50 and Ki values. For the hCA I isoenzyme, the IC50 values of the synthesized compounds were in the range of 29.74–69.57 µM, with Ki values ranging from 28.37 ± 6.63 to 70.58 ± 6.67 µM. nih.govsemanticscholar.orgnih.gov The same series of compounds exhibited more potent inhibition against the hCA II isoenzyme, with IC50 values between 18.14 and 48.46 µM and Ki values in the range of 10.85 ± 2.14 to 37.96 ± 2.36 µM. nih.govsemanticscholar.orgnih.gov

The general structure of the investigated 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives involves different substituents on the aryl ring, which influences their inhibitory potency. The parent structure for these derivatives was 6-acetyl-2(3H)-benzoxazolone. nih.govsemanticscholar.org

The detailed inhibitory activities of these derivatives against hCA I and hCA II are presented in the table below.

| Compound | Aryl Substituent | hCA I Ki (µM) | hCA II Ki (µM) |

|---|---|---|---|

| 1 | Phenyl | 42.15 ± 4.31 | 28.42 ± 3.48 |

| 2 | 4-Methylphenyl | 33.52 ± 2.78 | 18.36 ± 1.95 |

| 3 | 4-Methoxyphenyl | 28.37 ± 6.63 | 10.85 ± 2.14 |

| 4 | 4-Trifluoromethylphenyl | 70.58 ± 6.67 | 37.96 ± 2.36 |

| 5 | 3-Hydroxyphenyl | 48.29 ± 5.12 | 22.74 ± 2.88 |

| 6 | 4-Isopropylphenyl | 55.17 ± 4.93 | 31.18 ± 3.15 |

| 7 | 4-Dimethylaminophenyl | 61.84 ± 5.82 | 35.27 ± 3.41 |

| 8 | 4-Benzyloxyphenyl | 39.76 ± 3.69 | 25.91 ± 2.67 |

Structure Activity Relationship Sar Studies and Computational Chemistry

Elucidating Structural Features Critical for Biological Activity

The biological activity of 6-nitro-2(3H)-benzoxazolone and its analogs is intrinsically linked to specific structural features of the benzoxazolone core and the nature of its substituents. The benzoxazolone heterocycle itself is considered a bioisosteric surrogate of a phenol (B47542) or catechol moiety, possessing similar electronic charge distribution and chemical reactivity within a more metabolically stable framework. researchgate.netnih.gov This core structure is a crucial building block in drug discovery and development. chemimpex.com

Key structural elements influencing biological activity include:

The Benzoxazolone Nucleus: This fused ring system provides a rigid scaffold that correctly orients substituents for interaction with biological targets. It is frequently used in the design of pharmacological probes. researchgate.netwjarr.com

The Nitrogen Atom at Position 3 (N-3): Functionalization at this position is of significant interest, as the electrical properties of this atom can be pivotal for biological activity. wjarr.com Modifications at the N-3 position with various side chains, such as amides, have been shown to yield compounds with significant antimicrobial activity. researchgate.net

Substituents on the Benzene (B151609) Ring: The type and position of functional groups on the aromatic ring dramatically modulate the compound's properties. The 6-nitro group, being a strong electron-withdrawing group, can significantly alter the molecule's charge distribution and potential for hydrogen bonding, which are critical for receptor binding. Studies on related derivatives have shown that attaching different functional groups to the benzene ring can enhance binding efficacy more than the simple benzoxazolone structure alone. researchgate.net For example, the presence and position of acyl groups can influence analgesic and anti-inflammatory activities. nih.gov

Computational Modeling and Simulation Approaches

Computational chemistry provides powerful tools to predict and analyze the interactions of 6-nitro-2(3H)-benzoxazolone derivatives with biological targets, guiding the design of more potent and selective molecules.

Molecular docking studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its target protein at the molecular level.

Studies on benzoxazolone derivatives have utilized molecular docking to investigate their potential as inhibitors for various enzymes. For instance, derivatives have been docked into the active site of Staphylococcus aureus biotin (B1667282) protein ligase (SaBPL), a critical enzyme for bacterial survival. researchgate.net These studies reveal that specific substitutions on the benzoxazolone scaffold lead to better binding interactions compared to the unsubstituted parent compound. researchgate.net Similarly, docking studies have been conducted on benzoxazole (B165842) and benzothiazole (B30560) derivatives against targets like E. coli dihydroorotase and DNA gyrase to explore their antimicrobial mechanisms. researchgate.netnih.gov In the context of anticancer research, benzoxazolone derivatives have been docked against caspase-3, where hydrogen bonding with key amino acid residues like Arg207 was identified as crucial for activity. wjarr.com

| Derivative Class | Target Protein | Key Findings | Docking Score (Example) | Reference |

| Benzoxazolone Analogues | Staphylococcus aureus Biotin Protein Ligase (SaBPL) | Functional groups on benzene or pyrole ring enhance binding efficacy. | Ligand S2: -7.49 kcal/mol | researchgate.net |

| Benzoxazole Derivatives | DNA Gyrase | Compounds showed good binding affinity within the active site. | Compound 26: -6.687 kcal/mol | researchgate.net |

| 3-Substituted-2(3H)-benzoxazolones | Caspase-3 | Hydrogen bonding with Arg207 residue is important for activity. | Not Specified | wjarr.com |

| Benzothiazole Derivatives | E. coli Dihydroorotase | Compound 3 was the most effective inhibitor, correlating with docking results. | HDDP: -7.37 kcal/mol | nih.gov |

Molecular dynamics simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug design, MD simulations help to understand the stability of a ligand-receptor complex and the dynamic behavior of the ligand within the binding pocket. This technique provides insights that are complementary to the static view offered by molecular docking.

For scaffolds related to 6-nitro-2(3H)-benzoxazolone, MD simulations have been employed to validate docking results and assess the stability of the predicted binding modes. nih.goveco-vector.comrsc.org For example, in a study of 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors, MD simulations showed that the most promising designed compound formed a stable complex with the MAO-B receptor, with Root Mean Square Deviation (RMSD) values fluctuating within a narrow range (1.0 to 2.0 Å), indicating conformational stability. nih.govnih.gov Such simulations confirm that the ligand remains securely bound in the active site and helps to refine the understanding of key interactions over time. eco-vector.com

DFT (Density Functional Theory) calculations for regioselectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT calculations are applied to understand a molecule's electronic properties, such as the distribution of electron density, and to predict its reactivity. researchgate.net

DFT analyses of benzoxazolone derivatives have been used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net These calculations help in understanding how substituents, such as the 6-nitro group, influence the molecule's electrophilicity and its potential to interact with biological nucleophiles. eco-vector.com Furthermore, DFT has been successfully applied to rationalize and predict the site- and regioselectivity of chemical reactions, such as cycloadditions, which is crucial for the synthesis of complex derivatives. researchgate.net

Pharmacophore analysis

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to a specific biological target. This model serves as a template for designing or identifying new molecules with potential biological activity.

The benzoxazolone scaffold has been the basis for developing 3D pharmacophore models for specific targets, such as the sigma-1 receptor. molbnl.itmolbnl.it By analyzing a series of active substituted benzo[d]oxazol-2(3H)-one derivatives, researchers can construct a model that defines the spatial requirements for high-affinity binding. This approach is instrumental in virtual screening campaigns to find new hits from large compound libraries and in guiding the structural modification of existing leads to improve their activity. researchgate.net

MM/PBSA calculations for binding free energies

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a computational approach used to calculate the binding free energy of a ligand to a protein. It combines molecular mechanics energy calculations with continuum solvent models to provide a more accurate estimation of binding affinity than docking scores alone. This method is often applied to snapshots from an MD simulation trajectory.

For heterocyclic compounds structurally related to 6-nitro-2(3H)-benzoxazolone, MM/PBSA calculations have been used to refine and validate binding predictions from molecular docking. eco-vector.compensoft.net For instance, in a study on formazan (B1609692) derivatives, MM/PBSA analysis was performed to calculate the binding free energy, with one compound showing a maximum free binding energy of -58.831 kJ/mol, corroborating its high activity. eco-vector.com These calculations can also decompose the total binding energy into contributions from different energy terms (e.g., van der Waals, electrostatic), revealing the primary driving forces for the ligand-receptor interaction. nih.gov

Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural confirmation of 6-nitro-2(3H)-benzoxazolone. These methods rely on the interaction of the molecule with electromagnetic radiation to provide a detailed fingerprint of its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 6-nitro-2(3H)-benzoxazolone.

¹H NMR Spectroscopy: In proton NMR (¹H NMR) studies, the chemical shifts and coupling constants of the hydrogen atoms provide valuable information about their chemical environment. For 6-nitro-2(3H)-benzoxazolone, the aromatic protons exhibit characteristic signals in the downfield region of the spectrum due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing nitro group. The proton on the nitrogen atom of the benzoxazolone ring typically appears as a broad singlet.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum of 6-nitro-2(3H)-benzoxazolone will show distinct signals for each unique carbon atom. The carbonyl carbon of the oxazolone (B7731731) ring is characteristically found at a low field (downfield). The carbons of the aromatic ring will have chemical shifts influenced by the attached nitro and oxygen groups.

Table 1: Predicted NMR Data for 6-nitro-2(3H)-benzoxazolone

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C=O | - | ~155-160 |

| C-O | - | ~140-145 |

| C-N | - | ~130-135 |

| C-NO₂ | - | ~145-150 |

| Aromatic CH | ~7.5-8.5 | ~110-130 |

| NH | ~10-12 | - |

Note: The data presented are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the 6-nitro-2(3H)-benzoxazolone molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key characteristic absorption bands in the IR spectrum of this compound include:

N-H Stretching: A peak in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the oxazolone ring.

C=O Stretching: A strong absorption band typically observed between 1700 and 1750 cm⁻¹ is indicative of the carbonyl group.

N-O Stretching (Nitro Group): Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) give rise to strong absorptions around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

C-O Stretching: The C-O bond within the oxazolone ring will also exhibit a characteristic stretching vibration.

Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic ring are also expected.

Table 2: Characteristic IR Absorption Frequencies for 6-nitro-2(3H)-benzoxazolone

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| N-H | Stretching | 3100-3300 |

| C=O | Stretching | 1700-1750 |

| NO₂ | Asymmetric Stretching | 1500-1560 |

| NO₂ | Symmetric Stretching | 1300-1360 |

| C-O | Stretching | ~1200-1300 |

| Aromatic C=C | Stretching | ~1450-1600 |

| Aromatic C-H | Stretching | ~3000-3100 |

Mass Spectrometry (MS) (e.g., HRMS (EI))

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 6-nitro-2(3H)-benzoxazolone. High-Resolution Mass Spectrometry (HRMS), often coupled with Electron Ionization (EI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers additional structural information. For 6-nitro-2(3H)-benzoxazolone, common fragmentation pathways may include the loss of the nitro group (NO₂) or the carbonyl group (CO), leading to the formation of characteristic fragment ions.

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of 6-nitro-2(3H)-benzoxazolone from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of 6-nitro-2(3H)-benzoxazolone.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly suitable method for the analysis of 6-nitro-2(3H)-benzoxazolone due to its moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

Typical RP-HPLC conditions for the analysis of 6-nitro-2(3H)-benzoxazolone may include:

Stationary Phase: C18 or C8 columns are commonly employed.

Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is typically used. The mobile phase is often acidified with a small amount of an acid like formic acid or phosphoric acid to improve peak shape and resolution.

Detection: UV detection is frequently used, as the aromatic and nitro functional groups in the molecule absorb UV light at specific wavelengths.

Research has demonstrated that 6-nitro-2(3H)-benzoxazolone can be effectively analyzed using RP-HPLC with a mobile phase consisting of acetonitrile, water, and an acid modifier. spectrabase.com For applications requiring mass spectrometry compatibility, formic acid is often preferred over phosphoric acid. spectrabase.com The method's scalability allows for its use in both analytical and preparative separations. spectrabase.com

Table 3: Typical RP-HPLC Parameters for 6-nitro-2(3H)-benzoxazolone Analysis

| Parameter | Typical Conditions |

| Column | C18 or C8, various particle sizes and dimensions |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic elution |

| Modifier | Formic Acid or Phosphoric Acid (typically <0.1%) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (at a wavelength of maximum absorbance) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

UPLC applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering improvements in speed, resolution, and sensitivity. researchgate.net The technique utilizes chromatographic columns with particle sizes less than 2 μm, which, when operated at high pressures, leads to faster and more efficient separations compared to traditional HPLC. mdpi.com The underlying principle is based on the van Deemter equation, which relates linear velocity to plate height, demonstrating that smaller particles enhance efficiency and resolution. researchgate.net

In the context of 2(3H)-Benzoxazolone, 6-nitro-, established reverse-phase HPLC methods can be adapted for faster UPLC applications. sielc.comsielc.com These methods typically employ a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, formic acid is substituted for phosphoric acid to ensure compatibility. sielc.comsielc.com The use of columns with smaller 3 µm particles is specifically noted for enabling rapid UPLC analyses of this compound. sielc.comsielc.com

Table 1: Typical UPLC Method Parameters for 2(3H)-Benzoxazolone, 6-nitro- Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) | sielc.com, sielc.com |

| Column | Packed with particles ≤ 3 µm for rapid analysis | sielc.com, sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com, sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com, sielc.com |

Preparative separation and isolation of impurities

Preparative separation is a crucial process in chemical research and pharmaceutical development for isolating and purifying specific compounds from a mixture, such as impurities or degradation products, in sufficient quantities for further analysis. analyticaltoxicology.comrasayanjournal.co.in This technique is an extension of analytical chromatography, where the scale of the separation is increased to handle larger sample loads. analyticaltoxicology.com

The analytical liquid chromatography methods developed for 2(3H)-Benzoxazolone, 6-nitro- are scalable, making them suitable for the isolation of impurities through preparative separation. sielc.comsielc.com The process involves using a larger column with the same stationary phase and a proportionally higher mobile phase flow rate. Fractions of the eluent are collected as they exit the column, and those containing the desired impurity are combined. Subsequent steps, such as solvent evaporation or lyophilization, are used to obtain the isolated impurity in a solid form, ready for structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). rasayanjournal.co.in

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a highly versatile, rapid, and cost-effective chromatographic technique used for the separation, identification, and purity assessment of compounds. sigmaaldrich.combohrium.com It is particularly valuable in organic synthesis for monitoring the progress of chemical reactions. sigmaaldrich.com The technique involves spotting a sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel. bohrium.com The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). bohrium.com As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation. bohrium.com The separated spots are then visualized, often using UV light. bohrium.com

TLC is a standard method for the qualitative analysis of compounds like 2(3H)-Benzoxazolone, 6-nitro-, allowing for a quick check of purity or the presence of starting materials and byproducts during its synthesis. Furthermore, TLC can be adapted for preparative purposes to isolate small quantities of material for further analysis. analyticaltoxicology.com

Column Chromatography (e.g., Silica gel)

Column chromatography is a fundamental purification technique in organic chemistry used to separate individual chemical compounds from mixtures. The principle relies on the differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) packed into a column. A liquid mobile phase is passed through the column, and components of the mixture move at different rates based on their interactions with the stationary phase, leading to separation.